molecular formula C9H4F6O2 B1295300 2,4-Bis(trifluoromethyl)benzoic acid CAS No. 32890-87-2

2,4-Bis(trifluoromethyl)benzoic acid

Cat. No.: B1295300
CAS No.: 32890-87-2
M. Wt: 258.12 g/mol
InChI Key: JTOIZLCQNWWDCN-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C9H4F6O2 and a molecular weight of 258.12 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2 and 4 positions, and a carboxylic acid group at the 1 position. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It is known to be used as an organic intermediate in synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(trifluoromethyl)benzoic acid. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . It is also known that the compound can cause skin and eye irritation, and may cause respiratory irritation . Therefore, protective measures should be taken when handling this compound to minimize exposure and potential harm.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Bis(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

2,4-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOIZLCQNWWDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954548
Record name 2,4-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-87-2
Record name 2,4-Bis(trifluoromethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032890872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Bis(trifluoromethyl)benzoic acid in the context of wheat hybridization?

A1: The research paper by [] investigated various pyridinemonocarboxylates and benzoic acid analogs for their potential as chemical hybridizing agents in wheat (Triticum aestivum L.). The study identified this compound as one of the few molecules capable of inducing complete spike sterility in wheat. [] Spike sterility is a crucial aspect of hybrid seed production as it prevents self-fertilization, ensuring cross-pollination and the development of hybrid offspring. This finding suggests that this compound could be a valuable tool for developing hybrid wheat varieties with potentially improved traits like higher yield, disease resistance, and environmental adaptability.

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